Biphenyl

Catalog No.
S521360
CAS No.
92-52-4
M.F
C12H10
C12H10
C6H5C6H5
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biphenyl

CAS Number

92-52-4

Product Name

Biphenyl

IUPAC Name

1,1'-biphenyl

Molecular Formula

C12H10
C12H10
C6H5C6H5

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H

InChI Key

ZUOUZKKEUPVFJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2

Solubility

Insoluble (NTP, 1992)
Soluble in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, carbon disulfide, and methanol.
Soluble in alcohol, ether; very soluble in benzene
Soluble in oxygenated and chlorinated solvents.
In water, 7.48 mg/L at 25 °C
0.00748 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.0004
Insoluble in water
Soluble (in ethanol)
Insoluble

Synonyms

biphenyl, diphenyl, diphenyl, 14C-labeled

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2

Description

The exact mass of the compound Biphenyl is 154.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)4.50e-05 m0.00748 mg/ml at 25 °csoluble in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, carbon disulfide, and methanol.soluble in alcohol, ether; very soluble in benzenesoluble in oxygenated and chlorinated solvents.in water, 7.48 mg/l at 25 °c0.00748 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.0004insoluble in watersoluble (in ethanol)insoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14916. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Chemistry

Biphenyl derivatives are used in the scalable synthesis and reactions of various compounds . They undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . These reactions are supported by their mechanistic pathways . The outcomes of these reactions have led to the development of a wide range of biological and medicinal applications .

Medicinal Chemistry

Biphenyl derivatives serve as versatile platforms in medicinal chemistry . They are used to produce an extensive range of drugs . For example, 6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid is a third-generation topical retinoid primarily used for treating acne vulgaris . Another example is sonidegib, which acts as a drug for basal cell carcinoma .

Agriculture

Electronics

Heat Transfer

Food Preservation

Biphenyl prevents the growth of molds and fungus, and is therefore used as a preservative, particularly in the preservation of citrus fruits during transportation . It’s no longer approved as a food additive in the European Union . Its mildly toxic but can be degraded biologically by conversion into nontoxic compounds .

Dye Carrier

Pesticide Synthesis

Anti-Hypertensive Activity

Biphenyl derivatives are used in the study of anti-hypertensive activity . By using kNN-MFA with stepwise variable selection method approach, 3D QSAR models were generated to study the effect of steric, electrostatic, and hydrophobic descriptors on anti-hypertensive activity .

Electrical Insulating Fluids

Plasticizers and Fire Retardants

Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs) were widely used in numerous applications because of their desirable properties . They were used primarily as electrical insulating fluids in capacitors and transformers and also as hydraulic, heat transfer, and lubricating fluids . PCBs were blended with other chemicals as plasticizers and fire retardants and used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .

Biphenyl, also known as diphenyl, is an aromatic hydrocarbon consisting of two benzene rings connected by a single covalent bond. Its molecular formula is C12H10C_{12}H_{10} or C6H5C6H5C_{6}H_{5}-C_{6}H_{5}. At room temperature, biphenyl appears as colorless crystalline solids with a melting point of 69.2 °C (156.6 °F) and a pleasant odor. It is insoluble in water but soluble in organic solvents, making it useful in various chemical applications .

Biphenyl naturally occurs in coal tar, crude oil, and natural gas and can be isolated from these sources via distillation. Industrially, it is produced as a byproduct of the dealkylation of toluene and through the oxidative dehydrogenation of benzene .

  • Electrophilic Substitution: Similar to benzene, biphenyl can undergo electrophilic substitution reactions such as chlorination and sulfonation. The sulfonation reaction leads to the formation of p-hydroxybiphenyl, which has fungicidal properties .
  • Halogenation: Biphenyl can react with halogens to form polychlorinated biphenyls (PCBs), which were historically used as industrial chemicals but are now restricted due to toxicity concerns .
  • Coupling Reactions: Biphenyl can participate in various coupling reactions such as the Suzuki-Miyaura reaction and Ullmann reaction, which are significant for synthesizing biphenyl derivatives .

Biphenyl can be synthesized through several methods:

  • Dealkylation of Toluene: This industrial method involves heating toluene in the presence of a catalyst to produce biphenyl and methane .
  • Oxidative Dehydrogenation: Benzene can be oxidatively dehydrogenated to yield biphenyl under specific conditions .
  • Gomberg–Bachmann Reaction: This laboratory method involves treating aniline with sodium nitrite and hydrochloric acid to produce benzene diazonium chloride, which then reacts with benzene to form biphenyl .
  • Coupling Reactions: Biphenyl can also be synthesized through coupling reactions involving phenylmagnesium bromide and copper(II) salts or via metal-catalyzed reactions involving aryl halides .

Biphenyl has several important applications:

  • Heat Transfer Fluids: It is commonly used in eutectic mixtures with diphenyl ether for heat transfer applications due to its thermal stability up to 400 °C .
  • Intermediate in Chemical Synthesis: Biphenyl serves as an intermediate for producing polychlorinated biphenyls and other organic compounds such as emulsifiers and optical brighteners .
  • Industrial Solvent: Its solubility in organic solvents makes it useful in various industrial processes.

Research on biphenyl interactions primarily focuses on its derivatives and their biological activities. Studies have shown that certain biphenyl compounds exhibit inhibitory effects on enzymes like tyrosinase, which is relevant for skin pigmentation disorders and other biological processes . Additionally, investigations into the environmental impact of polychlorinated biphenyls have highlighted their persistence and toxicity in ecosystems.

Biphenyl shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructureUnique Features
NaphthaleneTwo fused benzene ringsMore reactive due to additional π-electrons
AnthraceneThree fused benzene ringsExhibits different physical properties (e.g., solid at room temperature)
PhenanthreneThree fused benzene ringsExhibits unique photophysical properties
Polychlorinated BiphenylsBiphenyl with multiple chlorine substituentsHistorically used as industrial chemicals; highly toxic

Biphenyl's uniqueness lies in its simple structure consisting of two separate benzene rings, allowing for specific applications in heat transfer fluids and organic synthesis without the complexities associated with larger polycyclic aromatic hydrocarbons like naphthalene or anthracene.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Biphenyl appears as a clear colorless liquid with a pleasant odor. Flash point 180 °F. Insoluble in water. Vapors are heavier than air. Used to manufacture other chemicals and as a fungicide.
Liquid
Colorless to pale-yellow solid with a pleasant, characteristic odor; [NIOSH]
Solid
WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.
White to light brown leaflet solid, Pungent green aroma, rose-like upon dilution
Colorless to pale-yellow solid with a pleasant, characteristic odor.
Colorless to pale-yellow solid with a pleasant, characteristic odor. [fungicide]

Color/Form

White scales
Colorless leaflets
Pure biphenyl is a white crystalline solid that separates from solvents as plates or monoclinic prismatic crystals. Commercial samples are often slightly yellow or tan in color.

XLogP3

4

Exact Mass

154.078250319 g/mol

Monoisotopic Mass

154.078250319 g/mol

Boiling Point

489 to 491 °F at 760 mmHg (NTP, 1992)
256.1 °C
256.10 °C. @ 760.00 mm Hg
256 °C
489 °F

Flash Point

235 °F (NTP, 1992)
235 °F
235 °F, 113 °C, (Closed cup)
113 °C c.c.

Heavy Atom Count

12

Vapor Density

5.31 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
5.31 (Air= 1)
Relative vapor density (air = 1): 5.3
5.31

Density

0.992 at 68 °F (USCG, 1999) - Less dense than water; will float
1.041 at 20 °C/4 °C
Sp gr: 1.04 (water= 1)
Relative density (water = 1): 1.04
1.04

LogP

4.01 (LogP)
4.01
log Kow = 4.01
3.16/4.09

Odor

Pleasant, peculiar odor
... Pleasant, characteristic odor.
Pleasant, butter-like

Odor Threshold

Odor Threshold Low: 0.01 [mmHg]
Odor Threshold High: 0.05 [mmHg]
Odor threshold from CHEMINFO
low 0.0062 mg/cu m, high 0.3 mg/cu m
Odor threshold: detection: 0.0005 mg/kg

Decomposition

This substance decomposes on heating producing toxic gases, acrid smokes and fumes.

Appearance

Solid powder

Melting Point

156 to 160 °F (NTP, 1992)
69 °C
71 °C
70 °C
156 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2L9GJK6MGN

Related CAS

26008-28-6

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

...The inhibition of state 3 respiration with succinate by biphenyl was less than that observed with alpha-ketoglutarate/malate. ...Biphenyl also instantaneously stimulated state 4 respiration. The extent of stimulation with succinate by biphenyl was larger than with alpha-ketoglutarate-malate. ...Biphenyl and KC-400 dissipated the membrane potential across the mitochondrial membranes. The dissipation of membrane potential by biphenyl was instantaneous... . Biphenyl and KC-400 altered the permeability properties of mitochondrial membranes as evidenced by the release of endogenous K+. The release of K+ due to biphenyl was instantaneous... .

Vapor Pressure

0.005 mmHg (NIOSH, 2024)
0.00893 [mmHg]
8.93X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 1.19
0.005 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products.

Other CAS

92-52-4
68409-73-4
81846-81-3

Absorption Distribution and Excretion

Diphenyl is absorbed through the skin, the mucous membranes, and pulmonary system. It is metabolized in the liver to water-soluble hydroxy derivatives. Diphenyl is excreted unchanged by the biliary system of the rat when stimulated with phenobarbital intraperitoneally at 70 mg/kg for 4 days.
(14)C-Biphenyl was orally administered to rats and urine was collected. After 96 hours 92% of the radioactivity had been excreted. Urinary excretion accounted for more than 84% of the administered label (75.8% within 24 hours) and fecal excretion for 7.3% (5.8% within 24 hours) of the radioactivity.
The biliary excretion of metabolites of biphenyl ... was shown ... to be increased by pre-treatment with hepatic-microsomal-enzyme inducers and to be decreased by enzyme inhibitors after dosing with parent compounds, but no effect was observed after dosing with metabolites.
In rats, rabbits, and pigs, most biphenyl metabolites are excreted in the urine. Following an oral dose of 100 mg (14C)biphenyl/kg body weight, rats excreted 82% of the administered radioactivity (76% in urine) within 24 h. The recovery rate after 4 days was 92%, with 7% of the administered radioactivity detected in the feces and traces in the exhaled air. Eight days after administration, radioactivity in the tissues was 0.6% of the applied dose. In none of the species examined was unmetabolized biphenyl found in the urine.

Metabolism Metabolites

After rabbits ingested biphenyl... 64%... was accounted for in the urine primarily as the corresponding glucosiduronic acid and smaller amt of phenols and ether sulfates. From the urine, 4-hydroxybiphenyl, and 4-biphenyl glucosiduronic acid were isolated. ...Liver microsomal preparations from New Zealand White rabbits converted biphenyl into 2- and 4-hydroxybiphenyl. ...Other studies... /noted/ that the 4-isomer and practically no 2-isomer were found. ...The extent of 4-hydroxylation varies with species being poor in cat and trout high in mouse and coypus /(nutria)/. Ability to form 2-hydroxybiphenyl is almost absent in livers of adult rabbits and rats, guinea pigs, hens, trout and fox. Livers of mice, hamsters, cats, coypus, frogs, and young rabbits and rats form measurable amount of the 2-isomer ... .
Biphenyl ... was monohydroxylated by hamster-liver microsomes at positions 2 (minor) & 4; small quantities of 2,2'- & 4,4'-dihydroxybiphenyl were also tentatively identified.
It is metabolized in rat to 4-hydroxybiphenyl (30% of dose) & its glucuronide (20%), 4,4'- & 3,4-dihydroxybiphenyls (5% & 3% respectively) & 4-phenylphenylmercapturic acid (1.3%). Principal metabolite in rabbit, dog & mouse is also 4-hydroxybiphenyl, but mouse also excretes 2-hydroxybiphenyl in urine.
Phenobarbital type inducers increase 4-hydroxy biphenyl formation & 3-methylcholanthrene type inducers increase 2-hydroxy biphenyl formation.
For more Metabolism/Metabolites (Complete) data for BIPHENYL (15 total), please visit the HSDB record page.
Diphenyl is well absorbed through the gastrointestinal tract. It is rapidly metabolized to 4-hydroxybiphenyl, 4-phenyl-catechol and 4,4'-dihydroxyphenyl, which are excreted in urine and bile as glucuronide and mercapturic conjugates. The metabolites of diphenyl, mainly 4-hydroxybiphenyl, are excreted rapidly and almost exclusively in the urine. Acute oral toxicity is moderate. (T48, A588).

Wikipedia

Biphenyl

Biological Half Life

31.00 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Pesticides
Fragrance Ingredients
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

... By heating bromobenzene and sodium, with subsequent distillation. /As well as/ by slowly passing benzene through a red-hot iron tube
/Produced/ by passing benzene vapors over ferroso-ferric or lead oxide at high temp, in small quantities.
... Suppliers recover biphenyl from high boiler fractions that accompany the hydrodealkylation of toluene to benzene. Numerous hydrodealkylation processes have been developed. Most have the common feature that toluene or other alkylbenzene plus hydrogen is passed under pressure through a tubular reactor at high temperature. Methane and benzene are the principal products formed. Dealkylation conditions are sufficiently severe to cause some dehydrocondensation of benzene and toluene molecules. Approximately 1 kg of biphenyl per 100 kg of benzene is produced.
High purity biphenyl is currently produced ... by direct dehydrocondensation of benzene.
For more Methods of Manufacturing (Complete) data for BIPHENYL (7 total), please visit the HSDB record page.

General Manufacturing Information

Textiles, apparel, and leather manufacturing
All Other Basic Organic Chemical Manufacturing
1,1'-Biphenyl: ACTIVE
Aromatic hydrocarbons, biphenyl-rich: INACTIVE
By-product biphenyl is usually sold as a dye carrier in the molten state in tank truck or tank car lots. Grades of higher purity are also sold in the molten state or as flakes in 22.7 kg bags.

Analytic Laboratory Methods

Residues determined by uv spectrometry ... , by glc ... or by hplc.
Separation from ground fruit by steam-distillaton, reaction with formaldehyde, sulfuric acid, and ferric sulfate, and colorimetric determination at 610 nm.
Method: NIOSH 2530; Procedure: gas chromatography, flame ionization detection; Analyte: biphenyl; Matrix: air; Detection Limit: 0.09 ug/sample.
Method: EPA 642; Procedure: high-performance liquid chromatography; Analyte: biphenyl; Matrix: municipal and industrial wastewater; Detection Limit: 0.04 ug/L.
For more Analytic Laboratory Methods (Complete) data for BIPHENYL (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry (GC-MS); Analyte: biphenyl; Matrix: animal tissue; Method Detection Limit: 9 ng/g.

Storage Conditions

Materials... toxic as stored or which can decompose into toxic components... should be stored in a cool... ventilated place, out of... sun, away from fire hazard... /and/ be periodically inspected. ...Incompatible materials should be isolated...

Interactions

Coadministration of biphenyl and KHCO3 in the diet of male rats for 13 weeks produced urine crystals... composed of the potassium salt of 4-hydroxy-biphenyl-O-sulfate (4-HBPOSK). Biphenyl alone or biphenyl with KCl or NaHCO3 in the diet did not produce urine crystals.

Stability Shelf Life

Very stable in acidic & alkaline media.
Diphenyl is thermally stable...
Biphenyl is one of the most thermally stable of all organic compounds.

Dates

Modify: 2023-08-15

Human CYP enzyme-activated clastogenicity of 2-ethylhexyl diphenyl phosphate (a flame retardant) in mammalian cells

Zhihong Chen, Jiayi Xie, Qing Li, Keqi Hu, Zongying Yang, Hang Yu, Yungang Liu
PMID: 34380225   DOI: 10.1016/j.envpol.2021.117527

Abstract

2-Ethylhexyl diphenyl phosphate (EHDPP) is a common flame retardant and environmental pollutant, exposing humans with endocrinal disrupting potentials. Its mutagenicity, especially following metabolism, remains unclear. In this study, molecular docking analysis indicated that EHDPP was a potential substrate for several human CYP enzymes except for CYP1A1. Among V79-derived cell lines genetically engineered for the expression of each CYP, EHDPP (6 h exposure/18 h recovery) did not induce micronuclei in the V79 or V79-derived cells expressing human CYP1A1, however, it was positive in V79-derived cell lines expressing human CYP2E1, 3A4, and 2B6. In a human hepatoma (HepG2) cell line, EHDPP (48 h exposure) moderately induced micronuclei, which was blocked by 1-aminobenzotriazole (ABT, 60 μM, inhibitor of CYPs); pretreating HepG2 cells with bisphenol AF, another organic pollutant as inducer of CYPs (0.1 μM for 16 h), significantly potentiated micronuclei formation by EHDPP, threshold being decreased from 10 to 1.25 μM. This effect was blocked by ABT, drastically reduced by ketoconazole (inhibiting CYP3A expression/activity), and moderately inhibited by trans-1,2-dichloroethylene (selective CYP2E1 inhibitor). Immunofluorescent centromere protein B staining indicated that EHDPP-induced micronuclei in V79-derived cell lines expressing human CYP2E1 and 3A4 were predominantly centromere-negative, and that in HepG2 cells pretreated with bisphenol AF (for inducing multiple CYPs) were purely centromere-negative. In bisphenol AF-pretreated HepG2 cells EHDPP potently induced DNA breaks, as indicated by the comet assay and Western blot analysis of γ-H2AX. In conclusion, our study suggests that EHDPP is potently clastogenic, following activation by several human CYP enzymes, CYP3A4 being a major one.


Enantioselective Toxicity Effects of 2,2',3,5',6-Pentachloro Biphenyl (PCB-95) on Developing Brains in Zebrafish Larvae

Prabha Ranasinghe, Robert J Thorn, Robbert Creton, Cindy M Lee
PMID: 34230987   DOI: 10.1007/s00128-021-03294-5

Abstract

2,2',3,5',6-Pentachlorobiphenyl (PCB-95) is an environmentally relevant, chiral PCB congener that has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain. However, understanding enantioselective toxic effects for PCB-95 is in its infancy. To investigate these toxic effects, zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied. Results indicated dose dependent reduction of brain sizes with increased brain cell death in racemic and R
(-)-PCB-95 treated groups. To provide a mechanistic basis for the observed neurotoxicity, gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were analysed. Antioxidant genes were up regulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity. These results suggest that the exposure to PCB-95 contributed to developmental neurotoxicity in early developing zebrafish larvae and may confer risks associated with enantioselective enrichment of PCB-95 in the environment.


Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction

Tianyu Wang, Shi Cai, Mingming Wang, Wanheng Zhang, Kuojun Zhang, Dong Chen, Zheng Li, Sheng Jiang
PMID: 34056906   DOI: 10.1021/acs.jmedchem.1c00010

Abstract

With the successful clinical application of anti-programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) monoclonal antibodies (mAb), targeting the PD-1/PD-L1 interaction has become a promising method for the discovery of cancer therapy. Due to the inherent limitations of antibodies, it is necessary to search for small-molecule inhibitors against the PD-1/PD-L1 axis. We report the design, synthesis, and evaluation
and
of a series of novel biphenyl pyridines as the inhibitors of PD-1/PD-L1. 2-(((2-Methoxy-6-(2-methyl-[1,1'-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol (
) was found to inhibit the PD-1/PD-L1 interaction with an IC
value of 3.8 ± 0.3 nM and enhance the killing activity of tumor cells by immune cells. Compound
displays great pharmacokinetics (oral bioavailability of 22%) and significant
antitumor activity in a CT26 mouse model. Flow cytometry and immunohistochemistry data indicated that compound
activates the immune activity in tumors. These results suggest that compound
is a promising small-molecule inhibitor against the PD-1/PD-L1 axis and merits further development.


Discovery of G Protein-Biased Ligands against 5-HT

Jieon Lee, Rina Kwag, Soyeon Lee, Doyoung Kim, Jiwan Woo, Yakdol Cho, Hak Joong Kim, Jeongjin Kim, Byungsun Jeon, Hyunah Choo
PMID: 34032427   DOI: 10.1021/acs.jmedchem.1c00110

Abstract

There has been significant attention concerning the biased agonism of G protein-coupled receptors (GPCRs), and it has resulted in various pharmacological benefits. 5-HT
R belongs to a GPCR, and it is a promising pharmaceutical target for the treatment of neurodevelopmental and neuropsychiatric disorders. Based on our previous research, we synthesized a series of 6-chloro-2'-methoxy biphenyl derivatives
,
, and
with a variety of amine scaffolds. These compounds were evaluated for their binding affinities to 5-HTR subtypes and their functional selectivity toward the Gs protein and the β-arrestin signaling pathways of 5-HT
R. Among them, 2-(6-chloro-2'-methoxy-[1,1'-biphenyl]-3-yl)-
-ethylethan-1-amine,
, was found to be a G-protein-biased ligand of 5-HT
R. In an
study with
transgenic mice, the self-grooming behavior test was performed with
, which increased the duration of self-grooming. The experiments further suggested that 5-HT
R is associated with autism spectrum disorders (ASDs) and could be a therapeutic target for the treatment of stereotypy in ASDs.


Stimuli-responsive biphenyl-tripeptide supramolecular hydrogels as biomimetic extracellular matrix scaffolds for cartilage tissue engineering

Xing Li, Shaoquan Bian, Mingda Zhao, Xiaowen Han, Jie Liang, Kefeng Wang, Qing Jiang, Yong Sun, Yujiang Fan, Xingdong Zhang
PMID: 34245894   DOI: 10.1016/j.actbio.2021.07.007

Abstract

Supramolecular hydrogel composed of aromatic short peptide gelator was an attractive biomaterial owing to its simple and convenient synthetic route, nano-fibrillar microstructure resembling natural collagen fibers and intelligent response to external stimulus. Herein, stimuli-responsive biphenyl-tripeptide supramolecular hydrogels was prepared to simulate extracellular matrix scaffolds by temperature switch, ion induction and pH switch. The amino acid arrangement substantially affected gelation behavior, only BPAA-βAFF and BPAA-FFβA could form nanostructured supramolecular hydrogels with 8-10 nm nanotubes or nanofibers by potential intermolecular hydrogen bond interactions and π-π stacking. The minimum gelation concentration (MGC) and maximum storage modulus were 0.4 mM (0.023 wt%) and around 8.2 KPa. The two supramolecular hydrogels could support adhesion and proliferation of L929 cells. Moreover, the BPAA-βAFF hydrogel promoted proliferation and ECM secretion of chondrocytes in vitro, and facilitate the phenotype maintenance of hyaline cartilage. All the results demonstrated that BPAA-βAFF hydrogel hold great potential application prospects in cartilage tissue engineering. STATEMENT OF SIGNIFICANCE: Diphenylalanine was served as a core segment conjugating with 4-biphenylacetic acid (BPAA) to produce biphenyl-tripeptide compounds with transforming amino sequence, and multiple external stimuli was applied to study the gelation properties of the aromatic short peptide gelators. "FF" brick (phenylalanine-phenylalanine) was crucial for formation of fibrous supramolecular hydrogels. Meanwhile, the sequence of amino acids arrangement also had an essential effect on the gelation behavior. Optimal BPAA-βAFF with ultra-low minimum gelation concentration (0.4 mM, about 0.023 wt%) and similar microstructure to extracellular matrix (ECM) of nature cartilage tissue could promote the proliferation and ECM secretion of chondrocytes in vitro, and facilitate the formation of hyaline cartilage.


Hydrophobic Pocket Occupation Design of Difluoro-Biphenyl-Diarylpyrimidines as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: from

Li Ding, Christophe Pannecouque, Erik De Clercq, Chunlin Zhuang, Fen-Er Chen
PMID: 33851529   DOI: 10.1021/acs.jmedchem.1c00128

Abstract

Considering the nonideal metabolic stability of the difluoro-biphenyl-diarylpyrimidine lead compound
, a series of novel alkylated difluoro-biphenyl-diarylpyrimidines were designed and synthesized based on their structure. Introducing alkyl or substituted alkyl groups on the linker region to block the potential metabolic sensitive sites generated 22 derivatives. Among them, compound
with an
-methyl group displayed excellent anti-HIV-1 activity and selectivity. The methyl group was hopped to the central pyrimidine to occupy the small linker region and maintain the water-mediated hydrogen bond observed in the binding of compound
with RT. The resulting compound
exhibited an improved anti-HIV-1 activity, much lower cytotoxicity, and nanomolar activity toward multiple mutants. In addition,
has a better stability in human liver microsomes than
. Moreover, no apparent in vivo acute toxicity was observed in
-treated female, especially pregnant mice. This series of alkylated compounds with highly potency and safety represent a promising lead template for future discovery.


Novel Dual-Target μ-Opioid Receptor and Dopamine D

Alessandro Bonifazi, Francisco O Battiti, Julie Sanchez, Saheem A Zaidi, Eric Bow, Mariia Makarova, Jianjing Cao, Anver Basha Shaik, Agnieszka Sulima, Kenner C Rice, Vsevolod Katritch, Meritxell Canals, J Robert Lane, Amy Hauck Newman
PMID: 34011153   DOI: 10.1021/acs.jmedchem.1c00611

Abstract

The need for safer pain-management therapies with decreased abuse liability inspired a novel drug design that retains μ-opioid receptor (MOR)-mediated analgesia, while minimizing addictive liability. We recently demonstrated that targeting the dopamine D
receptor (D
R) with highly selective antagonists/partial agonists can reduce opioid self-administration and reinstatement to drug seeking in rodent models without diminishing antinociceptive effects. The identification of the D
R as a target for the treatment of opioid use disorders prompted the idea of generating a class of ligands presenting bitopic or bivalent structures, allowing the dual-target binding of the MOR and D
R. Structure-activity relationship studies using computationally aided drug design and
binding assays led to the identification of potent dual-target leads (
,
, and
), based on different structural templates and scaffolds, with moderate (sub-micromolar) to high (low nanomolar/sub-nanomolar) binding affinities. Bioluminescence resonance energy transfer-based functional studies revealed MOR agonist-D
R antagonist/partial agonist efficacies that suggest potential for maintaining analgesia with reduced opioid-abuse liability.


A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders

Patrick D Fischer, Evangelos Papadopoulos, Jon M Dempersmier, Zi-Fu Wang, Radosław P Nowak, Katherine A Donovan, Joann Kalabathula, Christoph Gorgulla, Pierre P M Junghanns, Eihab Kabha, Nikolaos Dimitrakakis, Ognyan I Petrov, Constantine Mitsiades, Christian Ducho, Vladimir Gelev, Eric S Fischer, Gerhard Wagner, Haribabu Arthanari
PMID: 33892272   DOI: 10.1016/j.ejmech.2021.113435

Abstract

The eukaryotic translation initiation factor 4E (eIF4E) is the master regulator of cap-dependent protein synthesis. Overexpression of eIF4E is implicated in diseases such as cancer, where dysregulation of oncogenic protein translation is frequently observed. eIF4E has been an attractive target for cancer treatment. Here we report a high-resolution X-ray crystal structure of eIF4E in complex with a novel inhibitor (i4EG-BiP) that targets an internal binding site, in contrast to the previously described inhibitor, 4EGI-1, which binds to the surface. We demonstrate that i4EG-BiP is able to displace the scaffold protein eIF4G and inhibit the proliferation of cancer cells. We provide insights into how i4EG-BiP is able to inhibit cap-dependent translation by increasing the eIF4E-4E-BP1 interaction while diminishing the interaction of eIF4E with eIF4G. Leveraging structural details, we designed proteolysis targeted chimeras (PROTACs) derived from 4EGI-1 and i4EG-BiP and characterized these on biochemical and cellular levels. We were able to design PROTACs capable of binding eIF4E and successfully engaging Cereblon, which targets proteins for proteolysis. However, these initial PROTACs did not successfully stimulate degradation of eIF4E, possibly due to competitive effects from 4E-BP1 binding. Our results highlight challenges of targeted proteasomal degradation of eIF4E that must be addressed by future efforts.


Anna Nowak, Martyna Zagórska-Dziok, Paula Ossowicz-Rupniewska, Edyta Makuch, Wiktoria Duchnik, Łukasz Kucharski, Urszula Adamiak-Giera, Piotr Prowans, Norbert Czapla, Piotr Bargiel, Jan Petriczko, Marta Markowska, Adam Klimowicz
PMID: 34200200   DOI: 10.3390/molecules26113456

Abstract

L. is a popular and well-known medicinal plant. In this study, an attempt to evaluate the possibility of using this plant in preparations for the care and treatment of skin diseases was made. The antioxidant, antiaging and anti-inflammatory properties of ethanolic extracts from
(FEE) were assessed. Qualitative and quantitative evaluation of extracts chemically composition was performed by gas chromatography with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The total polyphenol content (TPC) of biologically active compounds, such as the total content of polyphenols (TPC), flavonoids (TFC), and assimilation pigments, as well as selected phenolic acids, was assessed. FEE was evaluated for their anti-inflammatory and antiaging properties, achieving 68% inhibition of lipoxygenase activity, 60% of collagenase and 49% of elastase. FEE also showed high antioxidant activity, reaching to 87% of free radical scavenging using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 59% using 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Additionally, in vitro penetration studies were performed using two vehicles, i.e., a hydrogel and an emulsion containing FEE. These studies showed that the active ingredients contained in FEE penetrate through human skin and accumulate in it. The obtained results indicate that
may be an interesting plant material to be applied as a component of cosmetic and dermatological preparations with antiaging and anti-inflammatory properties.


Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-

Stefano Sainas, Marta Giorgis, Paola Circosta, Valentina Gaidano, Davide Bonanni, Agnese C Pippione, Renzo Bagnati, Alice Passoni, Yaqi Qiu, Carina Florina Cojocaru, Barbara Canepa, Alessandro Bona, Barbara Rolando, Mariia Mishina, Cristina Ramondetti, Barbara Buccinnà, Marco Piccinini, Mohammad Houshmand, Alessandro Cignetti, Enrico Giraudo, Salam Al-Karadaghi, Donatella Boschi, Giuseppe Saglio, Marco L Lolli
PMID: 33844533   DOI: 10.1021/acs.jmedchem.0c01549

Abstract

The connection with acute myelogenous leukemia (AML) of dihydroorotate dehydrogenase (
DHODH), a key enzyme in pyrimidine biosynthesis, has attracted significant interest from pharma as a possible AML therapeutic target. We recently discovered compound
, a potent
DHODH inhibitor (IC
= 1.2 nM), able to induce myeloid differentiation in AML cell lines (THP1) in the low nM range (EC
= 32.8 nM) superior to brequinar's phase I/II clinical trial (EC
= 265 nM). Herein, we investigate the
drug-like properties observing good metabolic stability and no toxic profile when administered at doses of 10 and 25 mg/kg every 3 days for 5 weeks (Balb/c mice). Moreover, in order to identify a backup compound, we investigate the SAR of this class of compounds. Inside the series,
is characterized by higher potency in inducing myeloid differentiation (EC
= 17.3 nM), strong proapoptotic properties (EC
= 20.2 nM), and low cytotoxicity toward non-AML cells (EC
(Jurkat) > 100 μM).


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